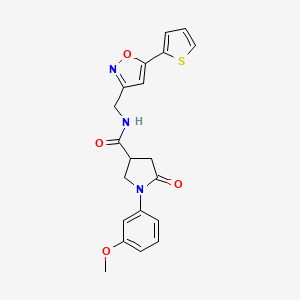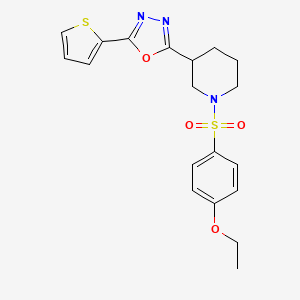![molecular formula C21H24ClFN2OS B2505852 3-(4-chloro-3-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one CAS No. 2034311-39-0](/img/structure/B2505852.png)
3-(4-chloro-3-fluorophenyl)-1-(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions to introduce various functional groups and structural motifs. In the case of the compound 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, a four-step synthetic approach was employed, culminating in an electrophilic fluorination using [18F]F2. This method utilized a trimethylstannyl precursor, which was prepared through palladium-catalyzed displacement of iodine, indicating a sophisticated use of organometallic chemistry for radio-labeling purposes .
Molecular Structure Analysis
The molecular structure of organic compounds is crucial for understanding their properties and reactivity. For instance, the crystal structure of 3-chloro-3-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one reveals a slightly distorted chair conformation of the piperidin-4-one ring, with substituents in equatorial positions except for an axially oriented chlorine atom. The dihedral angles between the phenyl rings and the piperidin ring suggest a significant degree of spatial separation, which could influence the compound's intermolecular interactions and stability .
Chemical Reactions Analysis
The reactivity of heterocyclic compounds is often explored through their ability to undergo various chemical transformations. In the synthesis of 3-cyano-4-(4-cyanophenyl)-1,4-dihydropyridine-2(3H)-thiones, a condensation reaction involving 1,3-dicarbonyl compounds, 4-cyanobenzaldehyde, and cyanothioacetamide in the presence of piperidine was performed. This reaction showcases the use of piperidine as a catalyst or reagent in the formation of cyano and thione groups, which are common functionalities in pharmaceutical chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are influenced by its molecular structure. For example, the weak C–H⋯O intermolecular interactions and Cg–π interactions observed in the crystal packing of 3-chloro-3-methyl-r(2),c(6)-bis(p-methoxyphenyl)piperidin-4-one contribute to its stability and could affect its solubility and melting point. Additionally, the Hirshfeld surface analysis provides insight into the propensity for certain intermolecular interactions, such as O–H contacts, which are crucial for understanding the compound's behavior in different environments .
Scientific Research Applications
Synthesis and Antitumor Activity
A study by Naito et al. (2005) described the synthesis and evaluation of novel compounds, including those with structural features similar to the specified chemical, for their antitumor activities. The research highlighted compounds that exhibited potent cytotoxicity against several tumor cell lines, both in vitro and in vivo, suggesting the potential of these compounds in cancer treatment strategies (Naito et al., 2005).
Crystal Structure Analysis
The crystal structure of related compounds, such as paroxetine hydrochloride, has been analyzed, providing insights into the molecular conformations and interactions that could influence the activity and stability of these compounds. Yokota et al. (1999) conducted such an analysis, which could be relevant to understanding the structural aspects of the specified compound (Yokota et al., 1999).
Catalytic Synthesis Applications
Research by Botteghi et al. (2001) explored the rhodium-catalyzed hydroformylation of certain compounds as a key step in synthesizing neuroleptic agents, demonstrating the importance of catalytic processes in the synthesis of complex organic molecules. This research might relate to the synthesis routes or intermediates of the specified compound (Botteghi et al., 2001).
Radiopharmaceutical Synthesis
A study by Eskola et al. (2002) focused on the synthesis of a compound intended for imaging dopamine D4 receptors, highlighting the role of such compounds in developing diagnostic tools for neurological conditions. The synthesis process and the application of these compounds in imaging studies could be relevant to the broader context of the specified compound's utility (Eskola et al., 2002).
Antimalarial Activity
Mendoza et al. (2011) investigated the synthesis and structure-activity relationships of piperazine and pyrrolidine derivatives for their antimalarial properties. This research underscores the potential of such compounds in developing new therapeutic agents against malaria (Mendoza et al., 2011).
properties
IUPAC Name |
3-(4-chloro-3-fluorophenyl)-1-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN2OS/c22-18-3-1-15(13-19(18)23)2-4-21(26)24-9-5-17(6-10-24)25-11-7-20-16(14-25)8-12-27-20/h1,3,8,12-13,17H,2,4-7,9-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBDPCGJYPTEOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)CCC4=CC(=C(C=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-cyano-5-[(4-methoxybenzyl)amino]-1,3-oxazol-2-yl}-N,N-dimethylbenzenesulfonamide](/img/structure/B2505769.png)
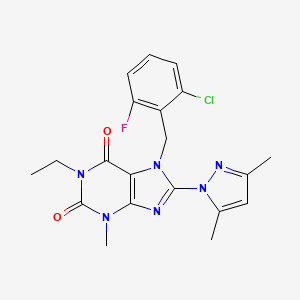
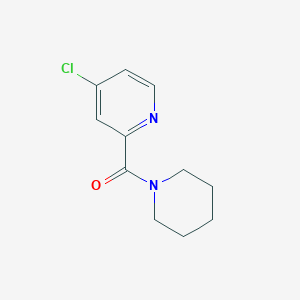
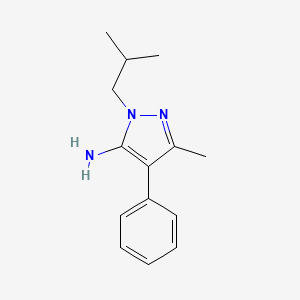

![3-[[1-[(1,1-Dioxothian-4-yl)methyl]piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2505777.png)
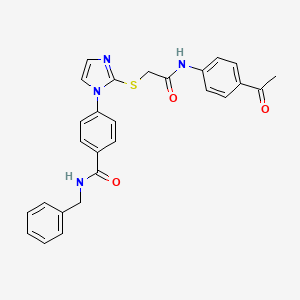
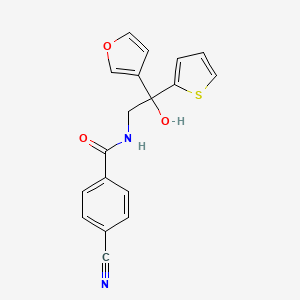
![11-[(Pyridin-2-ylmethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2505783.png)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2505785.png)
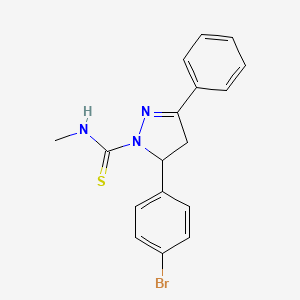
![1-{[2-(4-Bromophenoxy)-1,3-thiazol-5-yl]methyl}-4-(4-fluorophenyl)piperazine](/img/structure/B2505788.png)
